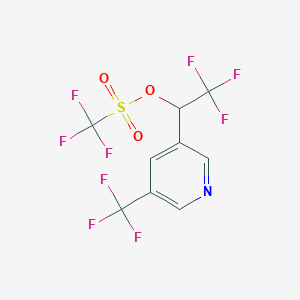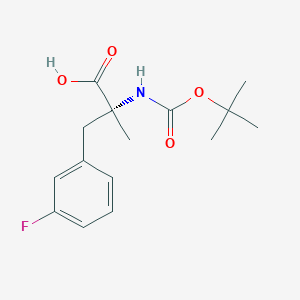
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as EPBP, is a synthetic molecule used for various purposes in scientific research. EPBP is a boronic acid pinacol ester, which is an organic compound with a unique structure. It has a wide range of applications, including in medicinal chemistry, biochemistry, and drug discovery. EPBP can be used as a catalyst in organic synthesis and as a reagent in the synthesis of various compounds. It is also used as a ligand in metal complexes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester binds to the active site of an enzyme and acts as a catalyst, facilitating the reaction between the enzyme and its substrate. This binding of the boronic acid to the enzyme is thought to be the key to 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester’s ability to act as a catalyst in organic synthesis and drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester are not fully understood. However, it has been shown to have some beneficial effects in laboratory studies. 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Inhibition of this enzyme can have beneficial effects on memory and learning. In addition, 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been shown to have anti-inflammatory and anti-microbial effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its ability to act as a catalyst in organic synthesis and drug discovery. This makes it a valuable tool for medicinal chemists and biochemists. In addition, 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is relatively easy to synthesize and is relatively inexpensive compared to other boronic acid pinacol esters.
However, there are some limitations to using 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments. For example, it is not very stable in solution, so it must be stored and handled carefully. In addition, the mechanism of action of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood, so it is difficult to predict the effects of its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in scientific research. For example, further research could be done to better understand the mechanism of action of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester and its effects on biochemical and physiological processes. In addition, further research could be done to develop new synthetic methods for the production of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester and to explore its potential uses in drug discovery and medicinal chemistry. Finally, 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester could be studied further to determine its potential applications in other areas, such as nanotechnology and materials science.
Métodos De Síntesis
The synthesis of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester involves several steps. The first step is the formation of the pyrazole ring. This is done by reacting 1-ethyl-3-methylpyrazol-5-one with a base such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with pyridine and boronic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid. This reaction forms the 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester molecule.
Aplicaciones Científicas De Investigación
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It has been used in medicinal chemistry as a ligand in metal complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of various compounds. It has also been used in biochemistry as a tool for studying enzyme-substrate interactions. In addition, 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been used in drug discovery for the identification of novel drug candidates.
Propiedades
IUPAC Name |
4-ethyl-2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-6-12-10-14(20-9-7-8-19-20)18-11-13(12)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBXUFFINASHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2CC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)









